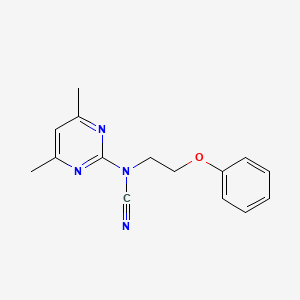
3-(1,3-benzodioxol-5-yl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,3-benzodioxol-5-yl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 3-(1,3-benzodioxol-5-yl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acrylamide varies depending on its application. In medicinal chemistry, it has been shown to inhibit the activity of specific enzymes and proteins involved in the progression of cancer and neurodegenerative diseases. In material science, it has been used to modify the properties of polymers and other materials. In environmental science, it has been studied for its ability to adsorb heavy metals from water.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(1,3-benzodioxol-5-yl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acrylamide vary depending on its application. In medicinal chemistry, it has been shown to induce apoptosis (cell death) in cancer cells and reduce the formation of amyloid plaques in Alzheimer's disease. In material science, it has been used to improve the mechanical and thermal properties of polymers. In environmental science, it has been studied for its ability to remove heavy metals from water.
Advantages and Limitations for Lab Experiments
The advantages of using 3-(1,3-benzodioxol-5-yl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acrylamide in lab experiments include its high purity, high yield, and unique properties. However, the limitations include its relatively high cost and potential toxicity.
Future Directions
There are many future directions for the study of 3-(1,3-benzodioxol-5-yl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acrylamide. In medicinal chemistry, further studies are needed to determine its efficacy and safety in the treatment of various diseases. In material science, it could be used to develop new materials with specific properties. In environmental science, it could be studied further for its potential use in water treatment. Additionally, further research is needed to better understand the mechanism of action and potential side effects of this compound.
In conclusion, 3-(1,3-benzodioxol-5-yl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acrylamide is a chemical compound that holds great potential in various fields of scientific research. Its unique properties and potential applications make it an important subject of study for future research.
Synthesis Methods
The synthesis of 3-(1,3-benzodioxol-5-yl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acrylamide involves the reaction of 2-amino-5-isopropyl-1,3,4-thiadiazole with 3-(1,3-benzodioxol-5-yl)acryloyl chloride in the presence of a base. This method has been optimized to yield high purity and high yield of the compound.
Scientific Research Applications
3-(1,3-benzodioxol-5-yl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acrylamide has been studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, this compound has shown promising results in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. In material science, it has been used to develop new materials with unique properties. In environmental science, it has been studied for its potential use in water treatment.
properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3S/c1-9(2)14-17-18-15(22-14)16-13(19)6-4-10-3-5-11-12(7-10)21-8-20-11/h3-7,9H,8H2,1-2H3,(H,16,18,19)/b6-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYYNLZPVQNWFJV-GQCTYLIASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(S1)NC(=O)C=CC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=NN=C(S1)NC(=O)/C=C/C2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(1,3-benzodioxol-5-yl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(1-ethyl-1H-imidazol-2-yl)-1-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]piperidine](/img/structure/B5628637.png)
![N-isobutyl-2-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B5628644.png)






![1-methyl-N-[(3R*,4S*)-1-(methylsulfonyl)-4-propyl-3-pyrrolidinyl]-1H-pyrrole-2-carboxamide](/img/structure/B5628690.png)

![3-methyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5628700.png)

![methyl 4-(2-chloro-4-{[(2-methoxyethyl)amino]carbonyl}phenoxy)piperidine-1-carboxylate](/img/structure/B5628709.png)
![2'-{[(3-pyridinylmethyl)amino]carbonyl}-2-biphenylcarboxylic acid](/img/structure/B5628721.png)